An In-depth Technical Guide to Phenyl N-phenylphosphoramidochloridate (CAS 51766-21-3)
An In-depth Technical Guide to Phenyl N-phenylphosphoramidochloridate (CAS 51766-21-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phenyl N-phenylphosphoramidochloridate (CAS 51766-21-3), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant applications in the development of bioactive compounds and polymers. Particular focus is given to its role as a coupling agent in the formation of polyanhydrides and as a phosphorylating agent. While direct quantitative biological data for the compound itself is limited in publicly accessible literature, its utility in synthesizing molecules with potential therapeutic applications, such as antitumor agents and enzyme inhibitors, is highlighted. This guide aims to serve as a foundational resource for researchers employing this compound in their work.
Chemical and Physical Properties
Phenyl N-phenylphosphoramidochloridate is a solid organophosphorus compound. Its key properties are summarized in the table below, compiled from various chemical supplier databases.[1][2][3]
| Property | Value | Reference |
| CAS Number | 51766-21-3 | [1][2][3] |
| Synonyms | N-Phenylphosphoramidochloridic acid phenyl ester | [1][2] |
| Molecular Formula | C₁₂H₁₁ClNO₂P | [1] |
| Linear Formula | C₆H₅NHP(O)(Cl)OC₆H₅ | [3] |
| Molecular Weight | 267.65 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 132-134 °C (lit.) | |
| Purity | ≥99% | [3] |
| InChI | InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | [4] |
| SMILES | O=P(Cl)(Nc1ccccc1)Oc2ccccc2 | [4] |
Synthesis
Experimental Protocol: Synthesis of Phenyl N-phenylphosphoramidochloridate
A general method for the synthesis of Phenyl N-phenylphosphoramidochloridate involves the reaction of aniline with phosphorus oxychloride.[5] The following is a representative, though generalized, experimental protocol. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
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Aniline
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Phosphorus oxychloride
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Anhydrous organic solvent (e.g., dichloromethane, diethyl ether, or toluene)
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Deionized water
Procedure:
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In a well-ventilated fume hood, dissolve aniline in an anhydrous organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the reaction mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.[5]
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The reaction mixture is then carefully quenched by pouring it over crushed ice or slowly adding cold water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or distillation to yield Phenyl N-phenylphosphoramidochloridate as a solid.[5]
Logical Workflow for Synthesis:
Spectral Data
While publicly available databases indicate the existence of spectral data for Phenyl N-phenylphosphoramidochloridate, the actual spectra are often behind paywalls. The following table summarizes the expected characteristic signals based on the compound's structure and data for analogous compounds.
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons (phenyl groups) would appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons would show signals in the range of δ 120-150 ppm. |
| ³¹P NMR | A single resonance is expected, characteristic of a phosphoramidochloridate environment. |
| FTIR (cm⁻¹) | - N-H stretch: ~3200-3400 cm⁻¹ - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - P=O stretch: ~1200-1300 cm⁻¹ - P-O-C stretch: ~900-1100 cm⁻¹ - P-N stretch: ~900-1000 cm⁻¹ - C=C aromatic ring stretches: ~1450-1600 cm⁻¹ - P-Cl stretch: ~450-600 cm⁻¹ |
Applications in Synthesis
Phenyl N-phenylphosphoramidochloridate is a key reagent in several synthetic transformations due to its reactive phosphoryl chloride moiety.
Synthesis of Polyanhydrides
The compound serves as an effective dehydrative coupling agent for the formation of polyanhydrides from dicarboxylic acids. Polyanhydrides are a class of biodegradable polymers with applications in controlled drug delivery.
General Reaction Scheme:
Phosphorylating Agent in Oligonucleotide Synthesis
General Oligonucleotide Synthesis Cycle:
Synthesis of Bioactive Heterocycles
Phenyl N-phenylphosphoramidochloridate is cited as a reactant for the synthesis of thiadiaminooxopyrimidine derivatives which have been investigated for their antitumor activity.[2][3] This suggests its role in facilitating the formation of key bonds in the heterocyclic ring system, likely through a phosphorylation-cyclization cascade. However, specific publications detailing this synthesis and the corresponding biological data were not identified in the conducted search. The general principle involves using the reagent to activate functional groups for subsequent intramolecular or intermolecular reactions to build the desired heterocyclic core.
Biological Activity Context
While Phenyl N-phenylphosphoramidochloridate is primarily a synthetic reagent, it is involved in the synthesis of molecules with notable biological activities.
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Antitumor Potential of Derivatives: As mentioned, it is a precursor for certain thiadiaminooxopyrimidine derivatives with potential antitumor properties.[2][3] The mechanism of action for such compounds would need to be determined through dedicated biological assays, but heterocycles of this nature are often investigated as kinase inhibitors, DNA intercalators, or antimetabolites.
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Chymotrypsin Inhibition: The compound has been implicated in biological studies related to chymotrypsin binding and inhibition.[2][3] Organophosphorus compounds are known to act as irreversible inhibitors of serine proteases, such as chymotrypsin, by covalently modifying the active site serine residue. This suggests a potential, though likely non-specific, enzyme inhibitory role.
Safety and Handling
Phenyl N-phenylphosphoramidochloridate is classified as an irritant.[5]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]
Conclusion
Phenyl N-phenylphosphoramidochloridate is a valuable and reactive intermediate in organic synthesis. Its primary utility lies in its function as a phosphorylating and coupling agent, enabling the synthesis of complex molecules such as biodegradable polyanhydrides and potentially bioactive heterocyclic compounds. While detailed experimental protocols and comprehensive spectral and biological data are not always readily accessible in the public domain, this guide consolidates the available information to provide a solid foundation for researchers and drug development professionals. Further investigation into specific reaction optimizations and the biological activities of its derivatives is warranted.
References
- 1. scbt.com [scbt.com]
- 2. Phenyl N-phenylphosphoramidochloridate = 99 51766-21-3 [sigmaaldrich.com]
- 3. Phenyl N-phenylphosphoramidochloridate = 99 51766-21-3 [sigmaaldrich.com]
- 4. PHENYL N-PHENYLPHOSPHORAMIDOCHLORIDATE(51766-21-3) 1H NMR [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
